A 61603 Hydrobromide

Descripción general

Descripción

A 61603 Hydrobromide is a potent α-adrenoceptor agonist that is at least 35-fold more potent at α1A than at α1B or α1D sites . It is a synthetic small molecule and a potent agonist of the G protein-coupled alpha 1A receptor (α1A) .

Synthesis Analysis

The synthesis of A 61603 Hydrobromide involves the creation of N - [5- (4,5-Dihydro-1 H -imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide . This compound is a novel and potent alpha-adrenoceptor agonist .

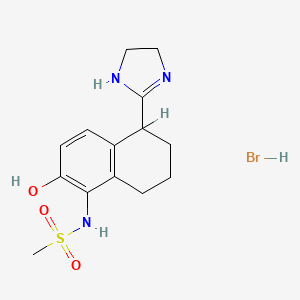

Molecular Structure Analysis

The molecular formula of A 61603 Hydrobromide is C14H19N3O3S.HBr . The molecular weight is 390.29 .

Chemical Reactions Analysis

In fibroblast cells transfected with α1A-AR, A 61603 Hydrobromide significantly stimulated phosphoinositide hydrolysis . It was more potent in stimulating phosphoinositide hydrolysis than norepinephrine .

Physical And Chemical Properties Analysis

A 61603 Hydrobromide is soluble to 50 mM in water . It should be stored in a desiccated state at +4°C .

Aplicaciones Científicas De Investigación

A 61603 Hydrobromide: Scientific Research Applications:

Cardiovascular Research

A 61603 Hydrobromide is a potent α1A-adrenoceptor agonist, which has been studied for its effects on cardiovascular functions. It has been shown to induce dose-response increases in spontaneous Ca2+ transients in rat ventricular myocytes, suggesting potential applications in understanding cardiac muscle contractions and arrhythmias .

Neuropharmacology

Due to its selectivity for α1A-adrenoceptor, A 61603 Hydrobromide may be used in neuropharmacological research to study the role of these receptors in neurotransmission and brain function. It could help in understanding diseases like depression and anxiety where adrenergic systems are implicated .

Urology

Research indicates that α1A-adrenoceptors play a significant role in the contraction of smooth muscle in the urinary tract. A 61603 Hydrobromide could be used to study urinary disorders, including overactive bladder and benign prostatic hyperplasia .

Ophthalmology

In ophthalmic research, α1A-adrenoceptors are known to affect the dilation of pupils and the function of ciliary muscles. A 61603 Hydrobromide could be useful for studying drug effects on intraocular pressure and pupil dynamics .

Endocrinology

This compound may have applications in endocrinological research, particularly in studying adrenergic receptor-mediated effects on hormone secretion and metabolism .

Oncology

The role of adrenergic receptors in cancer progression is an emerging field of study. A 61603 Hydrobromide could be used to explore the impact of α1A-adrenoceptor activation on tumor growth and metastasis .

Mecanismo De Acción

Target of Action

A 61603 Hydrobromide is a potent α-adrenoceptor agonist . It is at least 35-fold more potent at α1A receptors than at α1B or α1D sites . The α1A-adrenoceptor is a part of the α1-adrenoceptor family, which plays a key role in the modulation of the sympathetic nervous system activity .

Mode of Action

A 61603 Hydrobromide interacts with its target, the α1A-adrenoceptor, and induces dose-response increases in spontaneous Ca2+ transients . This interaction is more potent than the activation by other adrenergic receptor agonists .

Biochemical Pathways

The activation of the α1A-adrenoceptor by A 61603 Hydrobromide leads to an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This suggests that the compound affects the calcium signaling pathway in these cells.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed in the body and could have good bioavailability.

Result of Action

The result of A 61603 Hydrobromide’s action is an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This could potentially lead to changes in heart muscle contraction and overall heart function.

Safety and Hazards

Propiedades

IUPAC Name |

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFLWCZMTGTUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A 61603 Hydrobromide | |

CAS RN |

107756-30-9 | |

| Record name | A 61603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

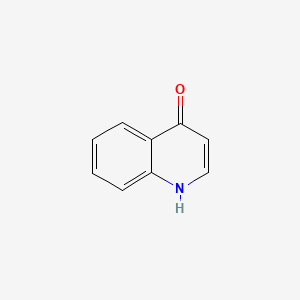

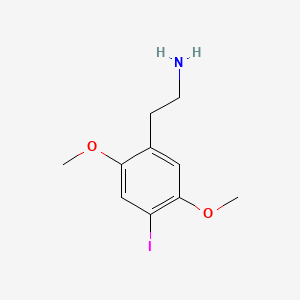

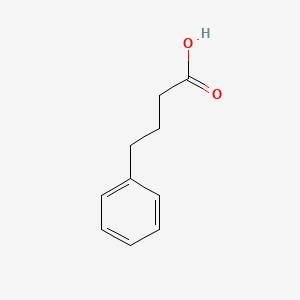

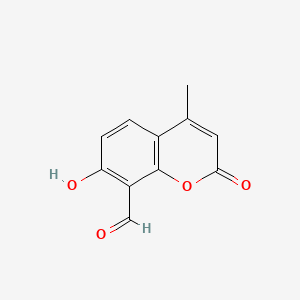

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

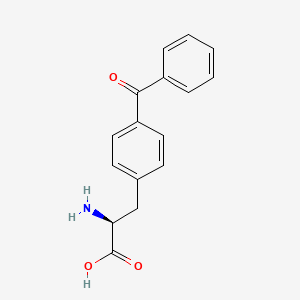

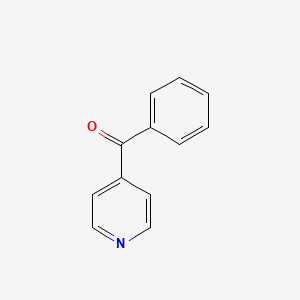

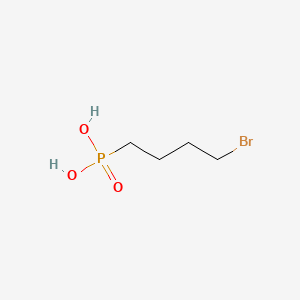

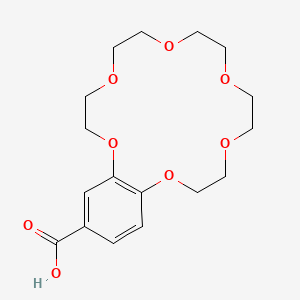

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.